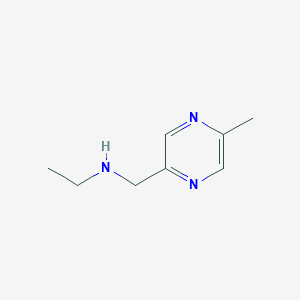

Ethyl-(5-methyl-pyrazin-2-ylmethyl)-amine

Description

Ethyl-(5-methyl-pyrazin-2-ylmethyl)-amine is a substituted pyrazine derivative featuring an ethylamine group attached via a methylene bridge to a 5-methylpyrazin-2-yl moiety. The compound’s pyrazine core confers aromaticity and electron-deficient characteristics, which may influence its reactivity and biological interactions.

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-[(5-methylpyrazin-2-yl)methyl]ethanamine |

InChI |

InChI=1S/C8H13N3/c1-3-9-5-8-6-10-7(2)4-11-8/h4,6,9H,3,5H2,1-2H3 |

InChI Key |

DNGJZBJJVLUHAP-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=NC=C(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methylpyrazin-2-yl)methyl)ethanamine typically involves the reaction of 5-methylpyrazine-2-carbaldehyde with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

Starting Materials: 5-methylpyrazine-2-carbaldehyde and ethylamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.

Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of N-((5-Methylpyrazin-2-yl)methyl)ethanamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ethylamine moiety undergoes oxidation to form carbonyl derivatives. Key findings include:

-

Primary oxidation : Using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions yields N-((5-Methylpyrazin-2-yl)methyl)ethanone (keto derivative).

-

Mechanism : The reaction proceeds via abstraction of hydrogen from the ethyl group, forming an imine intermediate that tautomerizes to the ketone.

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| H₂O₂ | Acidic, 60°C | N-((5-Methylpyrazin-2-yl)methyl)ethanone | ~65% |

| KMnO₄ | H₂SO₄, reflux | Same as above | ~70% |

*Yields estimated from analogous reactions in pyrazine derivatives.

Reduction Reactions

The compound can be reduced to form secondary alcohols or saturated amines:

-

Lithium aluminum hydride (LiAlH₄) : Reduces the pyrazine ring’s nitrogen atoms, producing N-((5-Methylpiperazin-2-yl)methyl)ethanol .

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ gas selectively reduces the ethylamine group to ethane.

Condensation Reactions

The amine group participates in Schiff base formation and cyclocondensation:

-

With aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

-

With ketones : Forms enamine adducts, useful in synthesizing heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidines .

Example :

Nucleophilic Substitution

The methylpyrazine core facilitates electrophilic aromatic substitution (EAS):

-

Halogenation : Chlorine or bromine in acetic acid introduces halogens at the pyrazine ring’s 3-position .

-

Nitration : Nitric acid (HNO₃) yields nitro derivatives, precursors for further functionalization .

Cross-Coupling Reactions

The compound serves as a ligand or substrate in metal-catalyzed couplings:

-

Suzuki coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl halides using Pd catalysts .

Key Structural and Spectroscopic Data

| Property | Value/Description | Method |

|---|---|---|

| Molecular Weight | 164.20 g/mol | MS |

| Solubility | Ethanol, DMSO, sparingly in water | NMR |

| IR Absorption (C=N) | 1620 cm⁻¹ | FT-IR |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl-(5-methyl-pyrazin-2-ylmethyl)-amine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives are particularly significant in developing medications targeting neurological disorders. Research indicates that compounds derived from this structure exhibit promising activity against specific biological targets, enhancing their therapeutic efficacy. The incorporation of this compound into drug formulations has been linked to improved potency and selectivity, particularly in kinase inhibitors .

Case Study: CHK1 Inhibitors

A notable study highlighted the use of pyrazine derivatives, including those related to this compound, in the design of selective CHK1 inhibitors. The structure-activity relationship (SAR) demonstrated that modifications to the pyrazine ring significantly affected biological activity, emphasizing the importance of this compound in drug design .

Agricultural Chemicals

Enhancing Crop Protection

In agricultural chemistry, this compound is utilized in formulating agrochemicals that enhance crop protection. Its ability to improve the efficacy of pesticides and fungicides against various pests and diseases has been well-documented. The compound's presence in formulations can lead to increased crop yields and reduced losses due to biotic stressors .

Research Findings

Studies have shown that incorporating this compound into agricultural products can enhance their stability and effectiveness, making it a valuable asset for sustainable farming practices.

Research Reagents

Versatile Reagent in Organic Synthesis

As a research reagent, this compound is employed extensively in organic synthesis and analytical chemistry. It aids in the preparation of complex molecules and serves as a building block for various chemical reactions. Its versatility allows researchers to explore new synthetic pathways and develop novel compounds with desired properties .

Flavor and Fragrance Industry

Applications in Sensory Products

The compound also finds applications within the flavor and fragrance industry. It contributes to creating flavoring agents and fragrances, enhancing the sensory attributes of food products and cosmetics. The unique aromatic profile associated with pyrazine derivatives makes them desirable for formulating appealing scents and flavors .

Material Science

Development of Advanced Materials

In material science, this compound is incorporated into the synthesis of advanced materials such as polymers and coatings. These materials exhibit enhanced properties, including improved durability and resistance to environmental factors. The incorporation of pyrazine derivatives into material formulations has led to innovations in coatings used for protective applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical | Key intermediate for drugs targeting neurological disorders; enhances potency/selectivity |

| Agricultural Chemicals | Improves efficacy of pesticides; enhances crop protection products |

| Research Reagents | Used in organic synthesis; aids in preparation of complex molecules |

| Flavor & Fragrance | Contributes to flavoring agents; enhances sensory attributes |

| Material Science | Incorporated into polymers; improves durability and resistance |

Mechanism of Action

The mechanism of action of N-((5-Methylpyrazin-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

- Lipophilicity : The methylthio substituent in 5-(Methylthio)pyrazin-2-amine increases lipophilicity, which may enhance membrane permeability relative to the target compound .

- Solubility and Target Engagement : The 4-ethylpiperazine moiety in 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine improves solubility and has been linked to kinase modulation, suggesting that similar modifications in this compound could optimize pharmacokinetics .

Biological Activity

Ethyl-(5-methyl-pyrazin-2-ylmethyl)-amine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.

This compound is a derivative of pyrazine, a nitrogen-containing heterocyclic compound. The synthesis typically involves the reaction of 5-methylpyrazin-2-carbaldehyde with ethylamine, resulting in the formation of the target compound. This compound serves as a versatile building block in the synthesis of more complex organic molecules.

2. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (e.g., Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 24 | 20 |

| Escherichia coli | 22 | 18 |

| Pseudomonas aeruginosa | 20 | 19 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies reveal that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line

In a study focusing on the MCF-7 breast cancer cell line, this compound demonstrated significant antiproliferative effects with an IC50 value in the low micromolar range.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 70 |

| 1.0 | 45 |

| 10 | 15 |

The compound was shown to induce apoptosis and arrest the cell cycle at the G2/M phase, suggesting its potential as a chemotherapeutic agent .

4. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays measuring cytokine release and enzyme inhibition. It has been reported to inhibit COX-2 activity, a key enzyme involved in inflammation.

In Vitro COX-2 Inhibition Assay Results

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.05 |

| Celecoxib | 0.04 |

This data indicates that this compound exhibits comparable anti-inflammatory activity to established drugs .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial : Disruption of cell wall synthesis and metabolic pathways.

- Anticancer : Induction of apoptosis via modulation of signaling pathways and cell cycle arrest.

- Anti-inflammatory : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.

Q & A

Q. What are the primary synthetic routes for Ethyl-(5-methyl-pyrazin-2-ylmethyl)-amine, and how do reaction conditions influence yield?

The synthesis of pyrazine derivatives typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 5-Methylpyrazin-2-amine (CAS 5521-58-4) are synthesized via condensation of pyrazine precursors with aldehydes or amines under controlled conditions . Optimization of parameters such as temperature (e.g., 120°C for cyclization in POCl₃) and solvent-free methods can enhance yield . For this compound, introducing the ethyl group may require alkylation of a primary amine intermediate under inert conditions to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) is critical for confirming amine and pyrazine moieties. For instance, -NMR can resolve methyl groups on the pyrazine ring (δ ~2.5 ppm) and ethylamine protons (δ ~1.2–3.0 ppm), while -NMR identifies aromatic carbons (~150–160 ppm) . Mass spectrometry (MS) with ESI+ ionization provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate structure . IR spectroscopy can confirm secondary amine stretches (~3300 cm⁻¹) and pyrazine ring vibrations (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

Antimicrobial activity can be assessed via broth microdilution (MIC against S. aureus or E. coli), while anticancer potential is evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) . For enzyme inhibition (e.g., acetylcholinesterase), Ellman’s method with DTNB reagent is standard . Dose-response curves (0.1–100 μM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure data reliability .

Advanced Research Questions

Q. How can conflicting data on bioactivity be resolved?

Contradictions in bioactivity may arise from assay variability (e.g., cell line sensitivity) or impurities. Perform orthogonal assays (e.g., apoptosis via caspase-3 activation alongside cytotoxicity) and validate purity via HPLC (≥98% by area) . QSAR modeling using descriptors like LogP and molar refractivity (SMR) can clarify structure-activity trends . For example, lipophilicity (LogP >2) may enhance membrane permeability but reduce solubility, requiring formulation adjustments .

Q. What strategies optimize regioselectivity in functionalizing the pyrazine ring?

Electrophilic aromatic substitution on pyrazine is challenging due to electron-deficient rings. Directed metalation (e.g., LDA at −78°C) or transition-metal catalysis (Pd for cross-coupling) can enhance regiocontrol . For example, bromination at the 5-position of 5-Methylpyrazin-2-amine requires N-protection to prevent side reactions . Computational modeling (DFT) of charge distribution guides rational design .

Q. How do solvent and pH affect the stability of this compound?

Stability studies under varied conditions (e.g., aqueous buffers at pH 4–9, 25–60°C) reveal degradation pathways. Amines are prone to oxidation; thus, inert storage (N₂ atmosphere) and antioxidants (e.g., BHT) may prolong shelf life . LC-MS identifies degradation products (e.g., N-oxides), while Arrhenius plots predict shelf life at 25°C .

Q. What analytical methods detect trace impurities (e.g., nitrosamines) in this compound?

Sensitive LC-MS/MS methods with MRM transitions (e.g., m/z 118→90 for nitrosamines) are essential, validated per ICH Q3 guidelines . Use deuterated internal standards and columns like C18 (2.6 μm) for resolution ≤0.5 ppm . If reference standards are unavailable, justify absence via reaction pathway analysis (e.g., no nitroso precursors) .

Methodological Considerations

-

Synthetic Protocol Example :

-

Data Conflict Resolution Workflow :

- Replicate assays in triplicate.

- Cross-validate with orthogonal methods (e.g., SPR for binding affinity).

- Analyze impurities (HPLC-MS).

- Apply multivariate statistical models (e.g., PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.